

Solubility of N-(2-Hydroxyethyl)propionamide in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxyethyl)propionamide**

Cat. No.: **B095570**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Its solubility characteristics are crucial for its application in synthesis, formulation, and biological studies. This technical guide aims to provide an in-depth overview of the solubility of **N-(2-Hydroxyethyl)propionamide** in organic solvents. However, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for **N-(2-Hydroxyethyl)propionamide** in organic solvents.

While quantitative data is not available, this guide will discuss the expected solubility trends based on the molecule's structure and the general principles of amide solubility. It will also provide a general experimental protocol for how such solubility could be determined.

Molecular Structure and Expected Solubility

N-(2-Hydroxyethyl)propionamide possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an amide (-CONH-) group allows for hydrogen bonding, contributing to its polarity. The ethyl and propyl groups introduce non-polar hydrocarbon character.

Based on the principle of "like dissolves like," **N-(2-Hydroxyethyl)propionamide** is expected to exhibit the following solubility behaviors:

- High Solubility in Polar Protic Solvents: Due to its ability to both donate and accept hydrogen bonds, it is anticipated to be highly soluble in polar protic solvents such as water, ethanol, and methanol. This is supported by multiple sources indicating its solubility in water.
- Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) can act as hydrogen bond acceptors and should be able to dissolve **N-(2-Hydroxyethyl)propionamide** to a reasonable extent.
- Limited Solubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, and diethyl ether, the solubility is expected to be low. The polar functional groups of **N-(2-Hydroxyethyl)propionamide** will have limited favorable interactions with these non-polar solvent molecules.

General Experimental Protocol for Solubility Determination

For researchers needing to determine the quantitative solubility of **N-(2-Hydroxyethyl)propionamide** in specific organic solvents, the following isothermal equilibrium method is a standard approach.

Objective: To determine the saturation solubility of **N-(2-Hydroxyethyl)propionamide** in a given organic solvent at a specific temperature.

Materials:

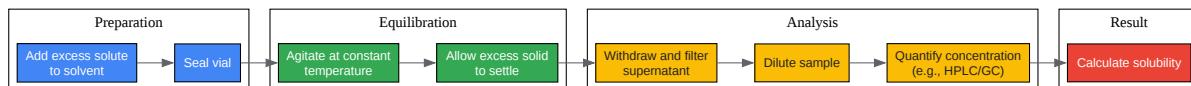
- **N-(2-Hydroxyethyl)propionamide** (high purity)
- Selected organic solvent(s) (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Vials with airtight seals

- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **N-(2-Hydroxyethyl)propionamide** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- Quantification: Analyze the concentration of **N-(2-Hydroxyethyl)propionamide** in the diluted sample using a validated HPLC or GC method.
- Calculation of Solubility: Calculate the original concentration of the saturated solution, which represents the solubility of **N-(2-Hydroxyethyl)propionamide** in the specific solvent at the given temperature. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for determining the solubility of a compound.



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General workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of **N-(2-Hydroxyethyl)propionamide** in organic solvents is not readily available in the public domain, its molecular structure suggests a strong affinity for polar solvents. For researchers and professionals in drug development, the provided general experimental protocol offers a reliable method to determine the precise solubility in solvents relevant to their work. The generation of such empirical data is essential for the effective application and development of **N-(2-Hydroxyethyl)propionamide**-based products and formulations.

- To cite this document: BenchChem. [Solubility of N-(2-Hydroxyethyl)propionamide in Organic Solvents: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095570#n-2-hydroxyethyl-propionamide-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b095570#n-2-hydroxyethyl-propionamide-solubility-in-organic-solvents)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com